molecular formula C20H21BrClF2N3OS B2784589 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride CAS No. 1215825-54-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride

Cat. No.: B2784589
CAS No.: 1215825-54-9
M. Wt: 504.82
InChI Key: SCUWFGVHFBMDRK-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H21BrClF2N3OS and its molecular weight is 504.82. The purity is usually 95%.
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Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₉H₂₄BrClN₄O₃S
  • Molecular Weight : 503.8 g/mol
  • CAS Number : 1215610-36-8

The compound features a benzo[d]thiazole core, a diethylamino group, and difluorobenzamide moiety, which contribute to its biological properties.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Anticancer Activity : Similar compounds have shown significant inhibition of cancer cell proliferation. For instance, derivatives of benzothiazole have been reported to induce apoptosis and cell cycle arrest in various cancer cell lines, including A431 and A549 cells .
  • Antimicrobial Properties : Benzothiazole derivatives have demonstrated antibacterial and antifungal activities in vitro. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 μg/mL against tested organisms .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound influences its biological activity. A comparative analysis of similar compounds reveals the following:

Compound NameStructure FeaturesNotable Activities
N-[2-(diethylamino)ethyl]-N-[6-fluorobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideSimilar amine and sulfonyl groupsPotential anti-cancer activity
N-[2-aminoethyl]-N-[6-bromobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideDifferent halogen substitutionDiverse pharmacological profiles

This table illustrates how variations in the substituents can lead to different biological profiles, emphasizing the importance of structure in determining activity.

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating benzothiazole derivatives, compounds similar to this compound were shown to significantly inhibit cell migration and reduce inflammatory cytokines like IL-6 and TNF-α at concentrations as low as 1 μM .
  • Mechanistic Insights : Research indicated that certain benzothiazole derivatives could inhibit key enzymes involved in cancer progression. For example, compounds were found to downregulate dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis necessary for rapidly dividing cells .
  • Neuroprotective Effects : Some derivatives exhibited neuroprotective properties by scavenging reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,6-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrF2N3OS.ClH/c1-3-25(4-2)10-11-26(19(27)18-14(22)6-5-7-15(18)23)20-24-16-9-8-13(21)12-17(16)28-20;/h5-9,12H,3-4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUWFGVHFBMDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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